molecular formula C10H13NO B034121 1-(3-Amino-4-ethylphenyl)ethanone CAS No. 103030-61-1

1-(3-Amino-4-ethylphenyl)ethanone

Cat. No.: B034121
CAS No.: 103030-61-1
M. Wt: 163.22 g/mol
InChI Key: PBLQRTNIIILCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-ethylphenyl)ethanone is an acetophenone derivative featuring an amino group (-NH₂) at the 3-position and an ethyl group (-C₂H₅) at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO (calculated molecular weight: 163.22 g/mol).

Properties

CAS No.

103030-61-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-amino-4-ethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3

InChI Key

PBLQRTNIIILCNO-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)C(=O)C)N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)N

Synonyms

Acetophenone, 3-amino-4-ethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-Amino-4-methylphenyl)ethanone (C₉H₁₁NO, MW 149.19): Substituents: 3-NH₂, 4-CH₃. Properties: The methyl group enhances lipophilicity compared to polar groups like -OH but may reduce steric hindrance relative to ethyl . Applications: Used in research contexts, with solubility data available (e.g., storage at 2–8°C in solution) .
  • 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (C₉H₁₀O₄, MW 182.18): Substituents: 2-OH, 5-OH, 4-OCH₃. Activity: Demonstrates potent α-glucosidase inhibition (IC₅₀ values) due to hydroxyl groups forming hydrogen bonds with enzyme residues . Methoxy groups slightly reduce activity compared to hydroxyls .
  • 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (C₉H₁₀ClNO₂, MW 213.64): Substituents: 2-NH₂, 3-Cl, 4-OCH₃. Properties: Chlorine increases molecular weight and may enhance electrophilic reactivity, while methoxy improves solubility .

Enzyme Inhibition and Drug Design

  • Pyridine-based ethanones (e.g., UDO): Exhibit antiparasitic activity by inhibiting CYP51, a cytochrome P450 enzyme in Trypanosoma cruzi . The amino group in 1-(3-Amino-4-ethylphenyl)ethanone could similarly interact with enzyme active sites.
  • DNA-PK inhibitors: 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone enhances radiation-induced tumor control by inhibiting DNA repair pathways . Substituent bulkiness (e.g., ethyl vs. morpholino) may influence target selectivity.

Data Tables

Table 1: Physicochemical Properties of Selected Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₃NO 163.22 3-NH₂, 4-C₂H₅ High lipophilicity (inferred)
1-(3-Amino-4-methylphenyl)ethanone C₉H₁₁NO 149.19 3-NH₂, 4-CH₃ Soluble in DMSO (research use)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 182.18 2-OH, 5-OH, 4-OCH₃ α-glucosidase IC₅₀: 8.2 µM
1-(4-Amino-2-chlorophenyl)ethanone C₈H₈ClNO 181.61 4-NH₂, 2-Cl Precautionary P261/P262

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.